Methyl 1-(4-fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 1-(4-fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a fluorophenyl group, an isopropyl group, and a methyl ester functional group
Properties
IUPAC Name |
methyl 1-(4-fluorophenyl)-6-methyl-3-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-10(2)16-15-14(18(23)24-4)9-11(3)20-17(15)22(21-16)13-7-5-12(19)6-8-13/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIYCJIVXYMCRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring. Subsequent alkylation with isopropyl bromide and esterification with methanol under acidic conditions yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the purity and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent due to its interaction with various biological targets. Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds can act as inhibitors for several kinases, which are crucial in cancer therapy.
Case Study: Kinase Inhibition
A study demonstrated that pyrazolo[3,4-b]pyridine derivatives, including methyl 1-(4-fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, showed promising results against AXL and c-MET kinases. These kinases are often implicated in tumor growth and metastasis. The inhibition of these pathways can lead to reduced cancer cell proliferation and improved therapeutic outcomes .
Synthetic Organic Chemistry
This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, making it useful in the design of new chemical entities.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing starting materials like 4-fluorobenzaldehyde and isopropyl hydrazine.
- Cyclization Reactions : Forming the pyrazolo[3,4-b]pyridine structure through cyclization with appropriate reagents under controlled conditions.
Agrochemicals
Beyond medicinal applications, this compound has potential uses in agrochemistry. Pyrazole derivatives are known for their herbicidal and fungicidal properties.
Research Insights
Studies have indicated that certain pyrazole compounds can effectively control plant pathogens and weeds without adversely affecting crop yield. This makes them suitable candidates for developing new agrochemical formulations that are both effective and environmentally friendly.
Mechanism of Action
The mechanism of action of Methyl 1-(4-fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate
- Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 1-(4-fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the fluorophenyl moiety enhances its lipophilicity and potential for biological activity compared to similar compounds .
Biological Activity
Methyl 1-(4-fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H18FN3O2
- Molecular Weight : 303.33 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. Specifically, this compound has demonstrated significant antiproliferative activity against various cancer cell lines. The compound's mechanism involves:
- Induction of Apoptosis : It triggers programmed cell death in cancer cells, which is crucial for limiting tumor growth.
- Inhibition of Angiogenesis : By preventing the formation of new blood vessels, it starves tumors of necessary nutrients and oxygen.
A study reported that derivatives of this class exhibited cytotoxic effects in the low micromolar range (0.75–4.15 μM) without harming normal cells, indicating a favorable therapeutic index .
The biological activity is attributed to the compound's ability to interact with specific molecular targets involved in cancer progression:
- Tubulin Polymerization Inhibition : The compound disrupts microtubule formation, essential for cell division.
- Protein Kinase Signal Transduction Modulation : It interferes with signaling pathways that promote cell survival and proliferation.
These mechanisms suggest that this compound could serve as a lead for developing new anticancer therapies .
In Vitro Studies
In vitro evaluations have shown that this compound effectively inhibits the growth of several cancer cell lines, including breast and lung cancer cells. Table 1 summarizes key findings from various studies:
In Vivo Studies
Animal models have further validated the anticancer effects observed in vitro. Notably, compounds similar to this compound were shown to inhibit tumor growth significantly without systemic toxicity .
Case Studies
A notable case study involved the administration of a related pyrazolo[3,4-b]pyridine derivative in an orthotopic breast cancer mouse model. The results indicated:
- Tumor Size Reduction : Significant reduction in tumor size compared to controls.
- No Adverse Effects : The treatment did not adversely affect the immune system or cause weight loss in the subjects.
These findings underscore the potential for clinical applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
